tert-Butyl (6-chloropyridin-2-yl)carbamate
Overview
Description
Tert-Butyl (6-chloropyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Action Environment
The action, efficacy, and stability of “tert-Butyl (6-chloropyridin-2-yl)carbamate” can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other factors such as pH, presence of other chemicals, and light exposure could also potentially influence its action and stability.
Biological Activity
tert-Butyl (6-chloropyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development and its unique chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHClNO
Molecular Weight: 228.675 g/mol
Physical Properties:
- Density: 1.2 g/cm³
- Boiling Point: 282.2 °C
- Melting Point: 173-175 °C
The presence of the chlorine atom in the pyridine ring is notable, as it can influence the compound's reactivity and interactions with biological targets, potentially enhancing its pharmacological profile through mechanisms such as halogen bonding .
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The carbamate group allows for covalent bonding with active sites on enzymes, which can inhibit their function. Additionally, the pyridine moiety may engage in π-π stacking interactions with aromatic residues in proteins, modulating their activity .
Table 1: Comparison of Mechanisms with Related Compounds
Compound | Mechanism of Action |
---|---|
This compound | Inhibits enzyme activity via covalent bond formation |
tert-Butyl (6-bromopyridin-2-yl)carbamate | Similar mechanism; bromine may affect binding affinity |
tert-Butyl (6-fluoropyridin-2-yl)carbamate | Fluorine enhances reactivity and binding interactions |
Drug Development
This compound has been utilized as an intermediate in synthesizing pharmaceuticals targeting various diseases. For instance, it has been investigated for its role as a building block in compounds aimed at treating conditions related to the calcitonin gene-related peptide (CGRP), which is implicated in migraine pathophysiology .
Case Studies
- CGRP Receptor Antagonism : Research has demonstrated that derivatives of tert-butyl carbamates can effectively antagonize CGRP receptors, which are crucial in migraine mechanisms. In vitro studies showed that these compounds could significantly reduce CGRP-induced cAMP levels in cell lines expressing CGRP receptors .
- Antitumor Activity : In studies focusing on cancer therapeutics, this compound has been shown to inhibit histone acetyltransferase activity, suggesting potential applications as an antitumor agent. The inhibition of this enzyme can lead to altered gene expression profiles that may suppress tumor growth .
Safety and Toxicology
While promising, it is essential to consider the safety profile of this compound. It is classified as harmful by inhalation and contact with skin, causing irritation upon exposure. Proper handling protocols should be established when working with this compound to mitigate health risks .
Properties
IUPAC Name |
tert-butyl N-(6-chloropyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYNRRQJJHZENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159603-71-1 | |
Record name | 2-TERT-BUTOXYCARBONYLAMINO-6-CHLOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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